REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5](Br)([CH2:9][CH2:10][CH3:11])[CH2:6][CH2:7][CH3:8])[CH3:2]>C(#N)C>[CH2:1]([O:3][C:4](=[O:13])[C:5]([CH2:9][CH2:10][CH3:11])=[CH:6][CH2:7][CH3:8])[CH3:2]
|
Name
|
triethylene diamine (1,4-diazabicyclo[2,2,2]-octane)
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCC)(CCC)Br)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The colourless reaction mixture is refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
precipitation of a white salt starts after only 15 minutes
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
Subsequently approximately 450 ml of acetonitrile are distilled off
|
Type
|
CUSTOM
|
Details
|
recovered on the rotary evaporator at 200 mbar and 40° C
|
Type
|
ADDITION
|
Details
|
The oily-crystalline residue is mixed with 1000 ml of water
|
Type
|
DISSOLUTION
|
Details
|
dissolving of the separated salt
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice more with in each case 150 ml of n-hexane
|
Type
|
WASH
|
Details
|
After washing
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
DISTILLATION
|
Details
|
the organic phase, distillation
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(=CCC)CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |